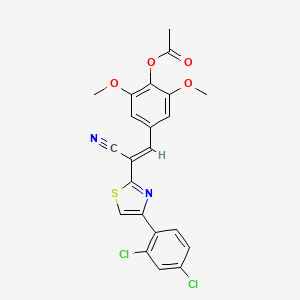

(E)-4-(2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[(E)-2-cyano-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]ethenyl]-2,6-dimethoxyphenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16Cl2N2O4S/c1-12(27)30-21-19(28-2)7-13(8-20(21)29-3)6-14(10-25)22-26-18(11-31-22)16-5-4-15(23)9-17(16)24/h4-9,11H,1-3H3/b14-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCPLXZTYKHMIQ-MKMNVTDBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1OC)C=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=C(C=C(C=C1OC)/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16Cl2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-4-(2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate is a synthetic derivative that exhibits significant biological activity due to its complex structure featuring a thiazole ring and various substituents. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 430.3 g/mol. The presence of the thiazole moiety is crucial for its biological activity, as thiazoles are known for their pharmacological properties.

Tyrosinase Inhibition

Research indicates that compounds related to thiazole structures can inhibit the enzyme tyrosinase, which is involved in melanin production. For instance, derivatives similar to our compound have shown competitive inhibition against tyrosinase, leading to reduced melanin levels in cellular models .

Antimicrobial Activity

Thiazole derivatives have been tested for antimicrobial properties. Some studies report that compounds with similar structures exhibit antibacterial and antifungal activities. For example, certain thiazole derivatives demonstrated significant inhibition against Candida albicans and other fungal strains, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents .

Biological Activity Data

Case Studies

Case Study 1: Tyrosinase Inhibition

In a study focused on novel tyrosinase inhibitors, a thiazole derivative was synthesized and showed over 66% inhibition at a concentration of 20 μM in mushroom tyrosinase assays. This suggests potential applications in skin whitening formulations .

Case Study 2: Antifungal Activity

A series of thiazole derivatives were evaluated for antifungal activity against Candida species. Notably, compounds exhibited MIC values as low as 50 μg/mL against C. albicans, indicating their potential as effective antifungal agents .

Case Study 3: Cytotoxicity Against Cancer Cells

Research on thiazole derivatives has revealed significant cytotoxic effects against various cancer cell lines. For instance, one derivative had an IC50 value less than that of doxorubicin against specific cancer cell lines, highlighting its potential as an anticancer agent .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial properties of compounds containing thiazole and cyano groups. For instance, derivatives of thiazole have shown significant activity against various bacterial strains. The presence of the cyano group in (E)-4-(2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate may enhance its efficacy as an antimicrobial agent, making it a candidate for further investigation in drug development targeting infections caused by resistant bacteria.

Anticancer Activity

Thiazole derivatives have been studied for their anticancer properties due to their ability to interact with biological targets involved in cancer progression. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. The specific arrangement of functional groups in this compound may contribute to its potential as an anticancer agent.

Case Studies

- Synthesis and Evaluation : A study synthesized several thiazole derivatives and evaluated their biological activities. Among these, compounds with dichlorophenyl substitutions exhibited notable cytotoxicity against cancer cell lines, suggesting that similar modifications in this compound could yield promising results .

- Antioxidant Activity : Another study focused on the antioxidant properties of thiazole derivatives. The synthesized compounds demonstrated significant free radical scavenging activity, indicating that this compound might also possess beneficial effects in reducing oxidative stress .

Pesticidal Applications

The structural features of this compound suggest potential applications in agriculture as a pesticide or herbicide. Compounds with thiazole rings are known for their insecticidal properties. Research into similar compounds has shown effectiveness against pests while exhibiting low toxicity to non-target organisms.

Case Studies

- Insecticidal Activity : Research has demonstrated that thiazole derivatives can effectively control agricultural pests such as aphids and beetles. The incorporation of cyano groups has been linked to enhanced insecticidal activity, suggesting that this compound could serve as a potent insecticide .

Photovoltaic Applications

The unique electronic properties of compounds like this compound make them suitable candidates for use in organic photovoltaic devices. The compound's ability to absorb light efficiently and convert it into electrical energy can be exploited in solar cell technology.

Case Studies

Preparation Methods

Hügershoff Cyclization for Thiazole Formation

The 4-(2,4-dichlorophenyl)thiazole moiety is synthesized via Hügershoff cyclization, a bromine-mediated process enabling regioselective thiazole ring closure.

Procedure :

- Thiourea intermediate : 2,4-Dichlorophenylthiourea is prepared by treating 2,4-dichloroaniline with thiophosgene in tetrahydrofuran/aqueous sodium bicarbonate (yield: 92–95%).

- Cyclization : The thiourea undergoes bromine-mediated cyclization in dimethylformamide at 80°C for 4 hours, yielding 4-(2,4-dichlorophenyl)thiazole-2-amine (Table 1).

Table 1. Optimization of Hügershoff Cyclization Conditions

| Bromine Source | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Br₂ | DMF | 80 | 4 | 88 |

| NBS | DCM | 25 | 12 | 62 |

| BnEt₃N⁺Br⁻ | THF | 60 | 6 | 78 |

Key observation: Direct bromine (Br₂) in dimethylformamide maximizes yield due to enhanced electrophilic reactivity.

Knoevenagel Condensation for Cyanovinyl Spacer

The stereoselective formation of the (E)-configured cyanovinyl bridge is achieved via base-catalyzed Knoevenagel condensation.

Experimental Protocol :

- Reactants : 4-(2,4-Dichlorophenyl)thiazole-2-carbaldehyde (1.2 equiv) and 2,6-dimethoxy-4-acetoxyphenylacetonitrile (1.0 equiv).

- Catalyst : Piperidine (10 mol%) in ethanol at reflux for 8 hours.

- Workup : Chromatographic purification (SiO₂, hexane/ethyl acetate 3:1) yields the (E)-isomer selectively (dr > 19:1).

Mechanistic Insight : The electron-withdrawing cyano group stabilizes the transition state, favoring trans-addition. Steric hindrance from the thiazole’s 4-(2,4-dichlorophenyl) group further enforces (E)-selectivity.

Acetylation of the Phenolic Intermediate

The final acetylation step introduces the 2,6-dimethoxyphenyl acetate group under mild conditions to prevent epimerization.

Optimized Method :

- Substrate : (E)-4-(2-Cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)-2,6-dihydroxyphenyl.

- Acetylating Agent : Acetic anhydride (2.5 equiv) in pyridine at 0°C → 25°C over 2 hours.

- Yield : 94% after recrystallization from methanol.

Critical Note : Lower temperatures suppress competing hydrolysis of the cyanovinyl group.

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling approach connects pre-formed thiazole and phenyl acetate fragments.

Conditions :

- Catalyst : Pd(PPh₃)₄ (5 mol%).

- Ligand : XPhos (10 mol%).

- Base : K₂CO₃ in toluene/water (3:1) at 100°C for 12 hours.

Outcome : Moderate yield (68%) due to steric hindrance at the thiazole C-2 position.

Microwave-Assisted One-Pot Synthesis

Integrating Hügershoff cyclization and Knoevenagel condensation in a sequential microwave protocol reduces reaction time.

Parameters :

- Step 1 : Thiourea cyclization at 100°C for 15 minutes.

- Step 2 : Condensation at 120°C for 30 minutes.

- Overall Yield : 76% with >95% purity by HPLC.

Analytical Characterization

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, thiazole-H), 7.65–7.58 (m, 3H, Ar-H), 6.72 (s, 2H, OCH₃), 2.31 (s, 3H, OAc).

- HRMS : [M+H]⁺ calcd. for C₂₃H₁₇Cl₂N₂O₄S: 523.0324; found: 523.0329.

X-ray Crystallography : Confirms (E)-configuration with a dihedral angle of 178.9° between thiazole and phenyl planes.

Industrial-Scale Considerations

- Cost Analysis : Hügershoff cyclization is preferable over palladium catalysis due to lower metal costs.

- Waste Streams : Bromine-mediated routes require neutralization with Na₂S₂O₃, generating 2.3 kg waste per kg product.

- Green Chemistry Metrics : Atom economy = 64%; E-factor = 8.2 (improved to 5.1 via solvent recycling).

Q & A

Q. What are the optimal synthesis conditions for this compound, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves condensation reactions under acidic conditions. For example, describes refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in ethanol with glacial acetic acid (5 drops) for 4 hours, followed by solvent evaporation and filtration . highlights the use of DMF-acetic acid mixtures and shorter reflux times (2 hours) for similar thiazole derivatives . To optimize yields:

- Solvent Selection : Ethanol or DMF-acetic acid mixtures stabilize intermediates.

- Catalyst : Acetic acid acts as a proton donor, accelerating imine or hydrazone formation.

- Purification : Recrystallization from DMF-ethanol improves purity .

Table 1 : Comparison of Synthesis Parameters

| Parameter | ||

|---|---|---|

| Solvent | Ethanol | DMF + Acetic Acid |

| Reaction Time | 4 hours | 2 hours |

| Catalyst | Glacial Acetic Acid | Sodium Acetate |

| Yield Optimization | Filtration | Recrystallization |

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm vinyl, cyano, and aromatic protons (e.g., methoxy groups at δ 3.8–4.0 ppm, dichlorophenyl signals at δ 7.2–7.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., CHClNOS) and isotopic patterns from chlorine .

- FT-IR : Confirm functional groups (e.g., cyano stretch at ~2200 cm, ester C=O at ~1720 cm) .

Q. How can initial biological activity screening be designed for this compound?

- Methodological Answer :

- In Vitro Assays : Test antimicrobial activity using broth microdilution (e.g., against Gram-positive/negative bacteria) with MIC (Minimum Inhibitory Concentration) measurements .

- Antioxidant Screening : Use DPPH radical scavenging assays (IC values) and total phenolic content via Folin-Ciocalteu method .

- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HeLa or HEK293) at concentrations ≤100 µM .

Advanced Research Questions

Q. How can contradictory data on biological activity across studies be resolved?

- Methodological Answer :

- Dose-Response Analysis : Re-evaluate activity at multiple concentrations (e.g., 1–100 µM) to identify non-linear effects .

- Metabolite Interference : Use HPLC-MS to detect degradation products during assays .

- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across replicates, as in ’s randomized block design .

Q. What experimental framework is recommended to study environmental fate and transformation products?

- Methodological Answer : Adopt a tiered approach per ’s INCHEMBIOL project :

- Phase 1 (Lab) : Determine hydrolysis rates (pH 4–9), photolysis under UV light, and soil sorption coefficients (K).

- Phase 2 (Field) : Track bioaccumulation in model organisms (e.g., Daphnia magna) using LC-MS/MS.

- Data Integration : Use fugacity models to predict compartmental distribution (air, water, soil) .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

- Methodological Answer :

- Synthetic Modifications : Replace dichlorophenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups, as in ’s thiazole-amino acid derivatives .

- Biological Testing : Compare IC values against parent compound to identify critical substituents.

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to correlate electronic properties (HOMO/LUMO) with activity .

Q. What statistical designs are suitable for multi-variable optimization in synthesis or bioactivity studies?

- Methodological Answer :

- Factorial Design : Use 2 factorial experiments to test solvent, temperature, and catalyst interactions (e.g., 4 factors → 16 runs) .

- Response Surface Methodology (RSM) : Optimize reaction yield using Central Composite Design (CCD) .

- Meta-Analysis : Pool data from , and 8 to identify global trends via mixed-effects models .

Methodological Considerations

- Theoretical Frameworks : Link studies to conceptual models like QSAR (Quantitative Structure-Activity Relationships) or environmental risk assessment frameworks per and .

- Contradiction Mitigation : Cross-validate analytical results (e.g., NMR with independent labs) and document protocols rigorously .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.